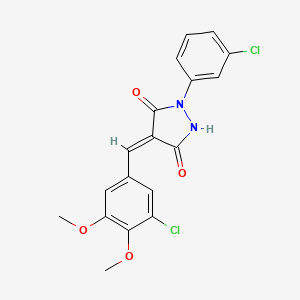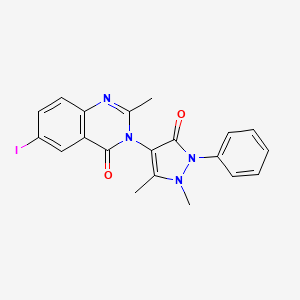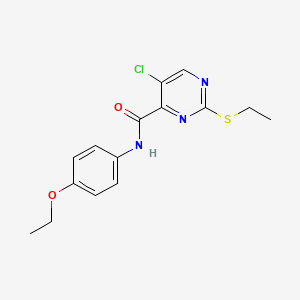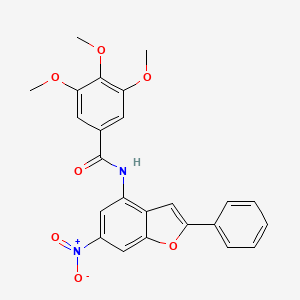
4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione
Overview
Description
4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione, also known as CDMP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazolidine-3,5-dione derivatives and exhibits a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione is not fully understood. However, it has been suggested that 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione exerts its biological activities by modulating various signaling pathways. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has been found to inhibit the production of pro-inflammatory cytokines and can reduce oxidative stress. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione can also induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has been shown to exhibit a wide range of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione can also reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has been found to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has several advantages for lab experiments. It exhibits a high degree of stability and can be easily synthesized in large quantities. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione is also soluble in a wide range of solvents, which makes it suitable for various experimental conditions. However, 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has some limitations for lab experiments. It exhibits low bioavailability and can be rapidly metabolized in vivo. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione also has poor water solubility, which can limit its use in aqueous-based experiments.
Future Directions
There are several future directions for the research of 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione. One potential application of 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has been shown to exhibit neuroprotective effects and can improve cognitive function, which makes it a promising candidate for the treatment of these diseases. Another potential application of 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione is in cancer therapy. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has been found to exhibit anti-tumor activity and can induce apoptosis in cancer cells. Further research is needed to explore the potential of 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione as a cancer therapeutic agent. Finally, 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione can be used as an immunomodulatory agent. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has been found to modulate the immune system and can be used to treat autoimmune diseases. Further research is needed to explore the potential of 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione as an immunomodulatory agent.
Conclusion:
In conclusion, 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications and has shown promising results in several areas. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the full potential of 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione as a therapeutic agent.
Scientific Research Applications
4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has also been shown to possess neuroprotective effects and can improve cognitive function. In addition, 4-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione has been found to modulate the immune system and can be used as an immunomodulatory agent.
properties
IUPAC Name |
(4E)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-25-15-8-10(7-14(20)16(15)26-2)6-13-17(23)21-22(18(13)24)12-5-3-4-11(19)9-12/h3-9H,1-2H3,(H,21,23)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWHQUBIEGQZDT-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B3606408.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3606413.png)

![2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3606424.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3606441.png)
![N-methyl-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B3606447.png)

![methyl 2-[(4-bromo-3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B3606465.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B3606468.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3606477.png)
![N-(4-methylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B3606494.png)
![N-[2-(methylthio)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3606507.png)
